Cas no 866812-32-0 (N-(3,5-dimethoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

N-(3,5-dimethoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(3,5-dimethoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide
- N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
- N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- N-(3,5-dimethoxyphenyl)-2-(4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
- AKOS001821745
- 866812-32-0
- F1605-0307
-
- インチ: 1S/C26H24N2O6S/c1-17-8-10-21(11-9-17)35(31,32)24-15-28(23-7-5-4-6-22(23)26(24)30)16-25(29)27-18-12-19(33-2)14-20(13-18)34-3/h4-15H,16H2,1-3H3,(H,27,29)
- InChIKey: CKDHHDDVRFNJNG-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC(OC)=CC(OC)=C1)(=O)CN1C2=C(C=CC=C2)C(=O)C(S(C2=CC=C(C)C=C2)(=O)=O)=C1
計算された属性
- せいみつぶんしりょう: 492.13550766g/mol
- どういたいしつりょう: 492.13550766g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 35
- 回転可能化学結合数: 7
- 複雑さ: 893
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 110Ų
N-(3,5-dimethoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1605-0307-2μmol |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866812-32-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1605-0307-30mg |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866812-32-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1605-0307-40mg |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866812-32-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1605-0307-10mg |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866812-32-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1605-0307-15mg |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866812-32-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1605-0307-5μmol |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866812-32-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1605-0307-20mg |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866812-32-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1605-0307-1mg |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866812-32-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1605-0307-3mg |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866812-32-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1605-0307-25mg |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866812-32-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N-(3,5-dimethoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 関連文献
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
N-(3,5-dimethoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamideに関する追加情報
Recent Advances in the Study of N-(3,5-dimethoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS: 866812-32-0)
The compound N-(3,5-dimethoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS: 866812-32-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique quinoline core and sulfonyl group, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. In this research brief, we summarize the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and recent advancements in its application.
Recent studies have highlighted the compound's role as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 866812-32-0 exhibits strong inhibitory activity against protein kinases implicated in cancer cell proliferation. The study utilized in vitro assays and molecular docking simulations to confirm the compound's binding affinity and selectivity, paving the way for further optimization and preclinical evaluation.
In addition to its kinase inhibitory properties, research has also explored the compound's potential as an anti-inflammatory agent. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported that 866812-32-0 significantly reduces the production of pro-inflammatory cytokines in macrophage cells, suggesting its utility in treating chronic inflammatory diseases. The study employed a combination of cell-based assays and in vivo models to validate these findings, underscoring the compound's multifaceted pharmacological profile.
The synthesis of N-(3,5-dimethoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide has also been a focus of recent investigations. A 2023 publication in Organic & Biomolecular Chemistry detailed an improved synthetic route that enhances yield and purity while reducing the number of steps. This advancement is critical for scaling up production and facilitating further pharmacological studies. The paper also discussed the compound's stability under various conditions, providing valuable insights for formulation development.
Despite these promising findings, challenges remain in the development of 866812-32-0 as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies and pharmacokinetic evaluations. Recent efforts have begun to tackle these challenges, with researchers exploring derivatives and prodrugs to optimize the compound's drug-like properties.
In conclusion, N-(3,5-dimethoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide represents a promising candidate for further drug development, with demonstrated efficacy in both anticancer and anti-inflammatory contexts. Continued research into its mechanism of action, synthetic optimization, and preclinical evaluation will be essential to fully realize its therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing the study of such complex molecules and highlights the need for ongoing investment in chemical biology and medicinal chemistry research.
866812-32-0 (N-(3,5-dimethoxyphenyl)-2-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide) 関連製品
- 872695-82-4(5-(butylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)
- 10193-95-0(4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)
- 853723-94-1(2-(3-propyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetic Acid)
- 2227852-11-9((2RS,3SR)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidooxolane-2-carboxylic acid)
- 2320663-35-0(N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide)
- 1804727-18-1(2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)
- 1232688-98-0(rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid)
- 916791-72-5(2-Chloro-3-(fluoromethyl)benzaldehyde)
- 2229147-11-7(5-(1-bromopropan-2-yl)-1,3-dimethyl-1H-pyrazole)
- 538339-61-6(2-(4-ETHYL-PIPERAZIN-1-YL)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDINE-3-CARBALDEHYDE)




